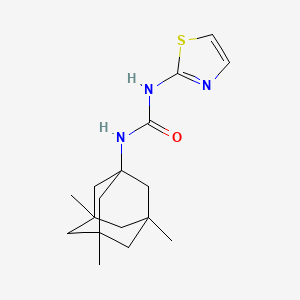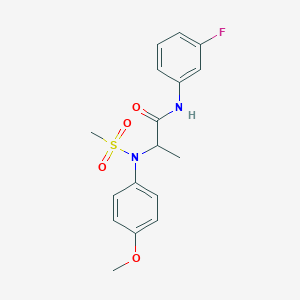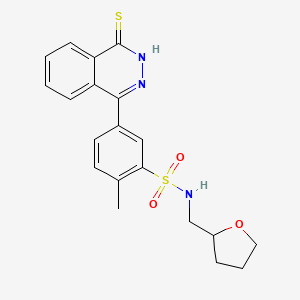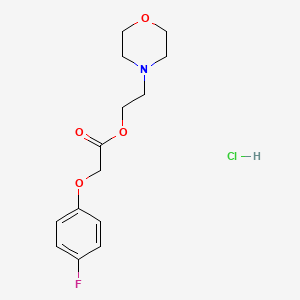
N-1,3-thiazol-2-yl-N'-(3,5,7-trimethyl-1-adamantyl)urea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-1,3-thiazol-2-yl-N'-(3,5,7-trimethyl-1-adamantyl)urea involves reactions under mild conditions, often yielding significant inhibitory activities against specific enzymes. Such syntheses are generally achieved through the reaction of isocyanatomethyl adamantane with various amines, producing yields ranging from moderate to high (D'yachenko et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals intricate details about their crystalline forms and stability. These analyses often involve X-ray crystallography, showing planar configurations and hydrogen bonding that contribute to the compound's stability. For instance, N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines exhibit significant non-covalent interactions that stabilize their structures (El-Emam et al., 2020).
Chemical Reactions and Properties
The chemical reactions of ureas containing adamantyl groups show a range of biological activities, including antimicrobial and anti-proliferative effects. These activities are often attributed to the urea moiety and its ability to interact with biological targets. For example, novel ureas have demonstrated broad-spectrum antibacterial activities and efficacy against Candida albicans (Al-Mutairi et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility and crystal structure, are crucial for understanding their behavior in various environments. The solubility in water and other solvents can influence their application in biological systems. For instance, adamantyl ureas with isoxazole groups have been found to possess higher water solubility than their urea-based counterparts, maintaining high inhibition potency (Burmistrov et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, underline the versatile applications of these compounds. The presence of the adamantyl group contributes to the stability and reactivity of the ureas, enabling them to act as efficient inhibitors for enzymes like soluble epoxide hydrolase. These properties are often evaluated through biological assays and computational methods to predict the compound's behavior in biological systems (Danilov et al., 2021).
Zukünftige Richtungen
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This suggests that there is ongoing interest in the development of new thiazole derivatives for various applications.
Eigenschaften
IUPAC Name |
1-(1,3-thiazol-2-yl)-3-(3,5,7-trimethyl-1-adamantyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)20-12(21)19-13-18-4-5-22-13/h4-5H,6-11H2,1-3H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJOVULFEMMLYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)NC(=O)NC4=NC=CS4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-butyl-3-(4-chlorophenyl)-2-{[3-(4-methoxyphenyl)acryloyl]amino}acrylamide](/img/structure/B4023410.png)
![17-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4023414.png)
![N~2~-(3-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4023425.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4023430.png)

![1-benzyl-2-imino-N-(3-methoxypropyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4023453.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4023461.png)
![N~1~-benzyl-N~2~-{2-[(4-methoxybenzoyl)amino]benzoyl}isoleucinamide](/img/structure/B4023468.png)
![1-(3-fluoro-4-{4-[(4-fluorophenoxy)acetyl]-1-piperazinyl}phenyl)-1-propanone](/img/structure/B4023476.png)
![4'-(tetrahydro-2-furanylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4023495.png)
![N-cyclohexyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4023503.png)

![N-(4-{[2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)hexopyranosyl]oxy}phenyl)acetamide](/img/structure/B4023517.png)